(2R)-2-[(3S)-3-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-2-oxoazetidin-1-yl]-2-(4-hydroxyphenyl)acetic acid
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Overview
Description
It is obtained by the formal condensation of the carboxy group of (2R)-amino(4-hydroxyphenyl)acetic acid with the amino group of (2R)-(3S)-3-amino-2-oxoazetidin-1-ylacetic acid . This compound is known for its role as a bacterial metabolite and antimicrobial agent, effectively inhibiting the growth of various microorganisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(3S)-3-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-2-oxoazetidin-1-yl]-2-(4-hydroxyphenyl)acetic acid involves the formal condensation of specific amino acids. The reaction conditions typically require a controlled environment to ensure the correct formation of the monobactam structure. The process involves the use of specific reagents and catalysts to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve fermentation processes using bacterial strains such as Nocardia uniformis subsp. tsuyamanensis. The fermentation process is optimized to produce high yields of the antibiotic, followed by extraction and purification steps to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-[(3S)-3-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-2-oxoazetidin-1-yl]-2-(4-hydroxyphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the antibiotic, while reduction may produce reduced forms with different functional groups .
Scientific Research Applications
(2R)-2-[(3S)-3-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-2-oxoazetidin-1-yl]-2-(4-hydroxyphenyl)acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study monobactam antibiotics and their chemical properties.
Biology: Investigated for its role as a bacterial metabolite and its interactions with various biological systems.
Medicine: Explored for its potential as an antimicrobial agent to treat bacterial infections.
Industry: Utilized in the development of new antimicrobial agents and formulations.
Mechanism of Action
The mechanism of action of (2R)-2-[(3S)-3-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-2-oxoazetidin-1-yl]-2-(4-hydroxyphenyl)acetic acid involves inhibiting the synthesis of bacterial cell walls. It targets specific enzymes involved in the cross-linking of peptidoglycan, a critical component of bacterial cell walls. By inhibiting these enzymes, the antibiotic disrupts cell wall synthesis, leading to bacterial cell death .
Comparison with Similar Compounds
(2R)-2-[(3S)-3-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-2-oxoazetidin-1-yl]-2-(4-hydroxyphenyl)acetic acid is unique among monobactam antibiotics due to its specific structure and mechanism of action. Similar compounds include:
Aztreonam: Another monobactam antibiotic with a similar mechanism of action but different structural features.
Tigemonam: A monobactam antibiotic with a broader spectrum of activity compared to this compound.
These compounds share similarities in their ability to inhibit bacterial cell wall synthesis but differ in their specific structures and spectra of activity.
Properties
CAS No. |
65309-11-7 |
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Molecular Formula |
C19H19N3O6 |
Molecular Weight |
385.4 g/mol |
IUPAC Name |
(2R)-2-[(3S)-3-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-2-oxoazetidin-1-yl]-2-(4-hydroxyphenyl)acetic acid |
InChI |
InChI=1S/C19H19N3O6/c20-15(10-1-5-12(23)6-2-10)17(25)21-14-9-22(18(14)26)16(19(27)28)11-3-7-13(24)8-4-11/h1-8,14-16,23-24H,9,20H2,(H,21,25)(H,27,28)/t14-,15+,16+/m0/s1 |
InChI Key |
SAVAPYNOQXYBJS-ARFHVFGLSA-N |
Isomeric SMILES |
C1[C@@H](C(=O)N1[C@H](C2=CC=C(C=C2)O)C(=O)O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N |
SMILES |
C1C(C(=O)N1C(C2=CC=C(C=C2)O)C(=O)O)NC(=O)C(C3=CC=C(C=C3)O)N |
Canonical SMILES |
C1C(C(=O)N1C(C2=CC=C(C=C2)O)C(=O)O)NC(=O)C(C3=CC=C(C=C3)O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Nocardicin G; Nocardicin-G; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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